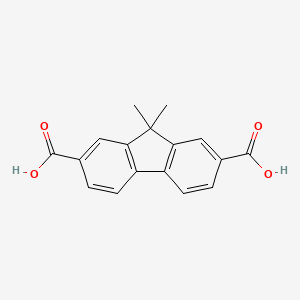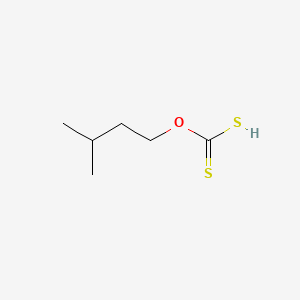
Isopentyl dithiocarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C6H12OS2
. It is commonly used in various industrial applications, particularly in the mining industry as a flotation agent. This compound is characterized by its ability to form complexes with metal ions, which makes it valuable in the extraction and processing of minerals.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopentyl dithiocarbonate can be synthesized through the reaction of carbon disulfide with isopentyl alcohol in the presence of a base, typically sodium hydroxide. The reaction proceeds as follows:
CS2+C5H11OH+NaOH→C6H12OS2Na+H2O
The sodium salt of this compound is then acidified to yield the free dithiocarbonate ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where carbon disulfide and isopentyl alcohol are mixed under controlled conditions. The reaction is typically carried out at low temperatures to prevent the decomposition of the product. The resulting mixture is then purified through distillation or recrystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides and other sulfur-containing compounds.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Thiols.
Substitution Products: Various organosulfur compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Isopentyl dithiocarbonate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biocidal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting metal ions in the body.
Industry: Widely used in the mining industry as a flotation agent to aid in the separation of valuable minerals from ores.
Mécanisme D'action
The mechanism by which isopentyl dithiocarbonate exerts its effects involves the formation of complexes with metal ions. The dithiocarbonate group has a high affinity for metal ions, allowing it to form stable complexes. These complexes can then be manipulated for various applications, such as mineral extraction or targeted drug delivery. The molecular targets include metal ions like copper, zinc, and iron, which are essential for various biological and industrial processes.
Comparaison Avec Des Composés Similaires
Isopentyl dithiocarbonate can be compared with other dithiocarbonate compounds such as:
Potassium this compound: Similar in structure but contains a potassium ion instead of a sodium ion.
Sodium ethyl dithiocarbonate: Contains an ethyl group instead of an isopentyl group, leading to different physical and chemical properties.
Sodium isobutyl dithiocarbonate: Contains an isobutyl group, which affects its reactivity and applications.
Uniqueness: this compound is unique due to its specific alkyl group, which imparts distinct solubility and reactivity characteristics. This makes it particularly effective in certain industrial applications where other dithiocarbonates may not perform as well.
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Propriétés
Numéro CAS |
2540-36-5 |
|---|---|
Formule moléculaire |
C6H12OS2 |
Poids moléculaire |
164.3 g/mol |
Nom IUPAC |
3-methylbutoxymethanedithioic acid |
InChI |
InChI=1S/C6H12OS2/c1-5(2)3-4-7-6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
Clé InChI |
CONMNFZLRNYHIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


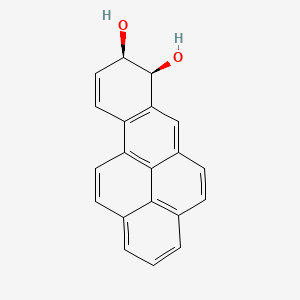
![Cis-2-(tert-butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12819753.png)
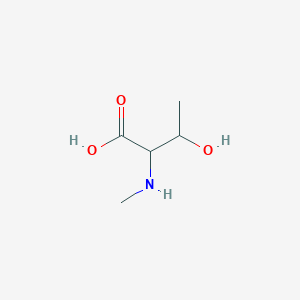
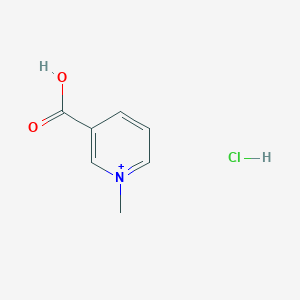
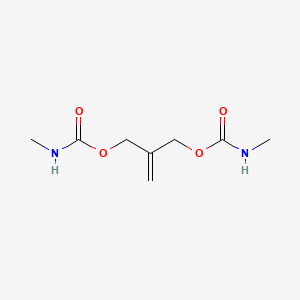
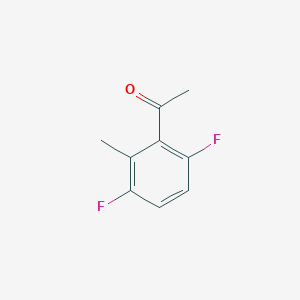
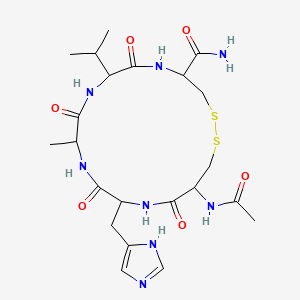
![11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B12819785.png)
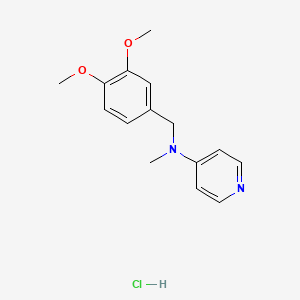
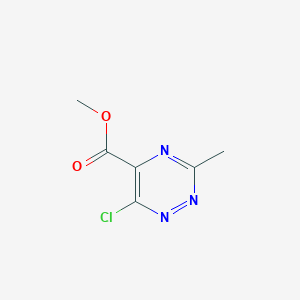

![7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12819820.png)
![4-Chloro-6-cyclopropyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12819834.png)
